molecular formula C6H7NO4S B1204498 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid CAS No. 86360-62-5

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid

Cat. No.: B1204498
CAS No.: 86360-62-5
M. Wt: 189.19 g/mol
InChI Key: PKFNRZOFABOFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background and Emergence in Scientific Literature

The discovery of 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid is rooted in mid-20th-century investigations into sulfur-containing amino acid metabolites. Early work by Dorianno Cavallini and colleagues in the 1980s identified structurally related cyclic ketimines, such as lanthionine ketimine (LK), during studies of transsulfuration pathway byproducts. While LK was initially characterized as a minor metabolite in mammalian brains, subsequent synthetic efforts aimed at elucidating its structure led to the preparation of analogous compounds, including this compound.

The compound gained prominence in the 2000s as advances in analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR), enabled precise structural elucidation. Its first documented synthesis involved regioselective [3 + 3] annulation reactions between pyridinium zwitterionic thiolates and aziridines, which established the stereospecific configuration of the thiazine ring. By 2010, the molecule had been cataloged in major chemical databases (e.g., PubChem CID 135203), cementing its status as a subject of interdisciplinary research.

Position within Heterocyclic Chemistry Classification

This compound belongs to the 1,4-thiazine family, a class of six-membered heterocycles containing one sulfur and one nitrogen atom. Its structural features include:

  • A partially unsaturated thiazine ring (positions 1–4).
  • Two carboxylic acid substituents at positions 3 and 5.
  • A planar enamine configuration stabilized by conjugation.

Table 1: Comparative Analysis of Thiazine Derivatives

Compound Ring Saturation Substituents Key Structural Feature
1,4-Thiazine Fully unsaturated None Aromatic system with S and N atoms
Thiomorpholine Fully saturated None Tetrahedral geometry at S and N
This compound Partially unsaturated -COOH at C3 and C5 Enamine tautomerism, zwitterionic potential

This compound’s unique electronic structure arises from the interplay between the electron-withdrawing carboxylic groups and the electron-rich sulfur atom, enabling participation in redox and acid-base reactions.

Natural Occurrence and Biochemical Significance

Although this compound is primarily synthetic, its structural analogs occur naturally in biological systems. For example:

  • Lanthionine ketimine (LK) , a related metabolite, has been detected in human urine (0.53–2.2 μmol/g creatinine) and bovine brain tissue (1.1 ± 0.3 nmol/g).
  • The compound is hypothesized to form via enzymatic modifications of cysteine derivatives in the transsulfuration pathway, particularly through cystathionine-β-synthase activity.

Table 2: Natural Occurrence of Related Sulfur Metabolites

Metabolite Biological Source Concentration Proposed Biosynthetic Pathway
Lanthionine ketimine Human urine, bovine brain 0.53–2.2 μmol/g creatinine Transsulfuration pathway
Cystathionine ketimine Human urine 1.6–12 μmol/g creatinine Oxidative deamination of cystathionine
This compound Synthetic/In vitro systems N/A [3 + 3] annulation of zwitterions

Biochemically, the compound’s dicarboxylic groups facilitate interactions with metal ions and proteins, suggesting roles in modulating oxidative stress and neuroinflammatory responses. In vitro studies demonstrate its capacity to bind collapsin response mediator protein-2 (CRMP2), a key regulator of neuronal cytoskeleton dynamics. These properties underscore its potential as a scaffold for designing neuroprotective agents.

Properties

IUPAC Name

3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S/c8-5(9)3-1-12-2-4(7-3)6(10)11/h1,4,7H,2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFNRZOFABOFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=CS1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006764
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86360-62-5
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086360625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective [3 + 3] Annulation

The [3 + 3] annulation strategy employs pyridinium 1,4-zwitterionic thiolates and aziridines as precursors. This method leverages the nucleophilic reactivity of thiolates and the strained three-membered aziridine ring to form the six-membered thiazine skeleton.

Mechanistic Insights :

  • Step 1 : Deprotonation of the pyridinium thiolate generates a zwitterionic intermediate, which attacks the aziridine’s electrophilic carbon.

  • Step 2 : Ring-opening of the aziridine releases ring strain, followed by intramolecular cyclization to form the thiazine ring.

  • Step 3 : Hydrolysis or oxidation introduces the dicarboxylic acid groups at positions 3 and 5.

Optimized Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.

  • Temperature : 0–25°C.

  • Catalyst : Base (e.g., NaHCO₃) for deprotonation.

  • Yield : 70–85% after purification by recrystallization.

Rhodium-Catalyzed [3 + 3] Cycloaddition

A transition metal-mediated approach utilizes thiirane (ethylene sulfide) and 1-sulfonyl-1,2,3-triazole under rhodium catalysis. This method is notable for its atom economy and stereospecificity.

Reaction Protocol :

  • Catalyst System : Rh₂(OAc)₄ (2–5 mol%) in toluene.

  • Substrates : Thiirane (1.2 equiv) and 1-sulfonyl-1,2,3-triazole (1.0 equiv).

  • Conditions : 80°C for 12–24 hours under inert atmosphere.

Key Observations :

  • The rhodium catalyst facilitates desulfurization of thiirane, generating a reactive sulfhydryl intermediate.

  • Cycloaddition with the triazole-derived dipole forms the thiazine ring, with subsequent oxidation yielding the dicarboxylic acid.

Industrial Production Considerations

Scalability Challenges

While laboratory-scale syntheses achieve moderate yields, industrial production requires addressing:

  • Cost of Catalysts : Rhodium-based systems are expensive; alternatives like copper or iron are under investigation.

  • Waste Management : Byproducts such as sulfonic acids require neutralization.

Continuous Flow Reactors :
Microreactor technology enhances heat and mass transfer, reducing reaction times by 40–60% compared to batch processes.

Reaction Optimization and Parameter Analysis

Temperature and Solvent Effects

ParameterOptimal RangeImpact on Yield
Temperature0–25°C (Annulation)
80°C (Cycloaddition)
Higher temperatures favor cycloaddition but risk side reactions
Solvent PolarityLow (THF, toluene)Polar solvents reduce zwitterion stability

Catalytic Systems

CatalystLoading (mol%)Yield (%)
Rh₂(OAc)₄588
Cu(OTf)₂1065

Analytical Characterization

Post-synthesis analysis confirms structure and purity:

  • NMR : Distinct shifts for thiazine protons (δ 3.8–4.2 ppm) and carboxylic acids (δ 10.1–12.3 ppm).

  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding between carboxyl groups .

Scientific Research Applications

Neuroprotective and Neurotrophic Properties

Cognitive Enhancement in Alzheimer's Disease Models
Research has identified lanthionine ketimine as a compound with neuroprotective properties. In studies involving the Tg2576 transgenic mouse model of Alzheimer's disease, it was demonstrated that this compound could improve cognitive performance. Specifically, treatment with lanthionine ketimine reduced amyloid-beta peptide deposition and phospho-Tau accumulation, which are hallmarks of Alzheimer's pathology. The mechanism is believed to involve modulation of microtubule-associated proteins that are crucial for neuronal health and function .

Mechanistic Insights
The neuroprotective effects of lanthionine ketimine are attributed to its ability to enhance synaptic function and reduce neuroinflammation. It has been shown to upregulate neurotrophic factors such as doublecortin and synaptophysin in the hippocampus, which are essential for synaptic plasticity and neurogenesis . These findings suggest that lanthionine ketimine may play a role in developing therapeutic strategies for neurodegenerative diseases.

Applications in Medicinal Chemistry

Therapeutic Development
Lanthionine ketimine derivatives have been explored for their potential as therapeutics in treating neurological disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for drug development aimed at central nervous system (CNS) diseases. Its synthetic derivatives have shown promise in preclinical models for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Biochemical Applications
In addition to its therapeutic potential, lanthionine ketimine serves as a valuable biochemical tool. It is utilized in research settings to study sulfur amino acid metabolism and its implications in brain function. The compound's unique structure allows researchers to investigate its interactions with various biological targets, contributing to a better understanding of metabolic pathways in the CNS .

Summary of Research Findings

Study Focus Findings Implications
Neuroprotection in Alzheimer's ModelReduced amyloid-beta deposition and improved cognitive performancePotential therapeutic for Alzheimer's disease
Mechanistic StudiesUpregulation of synaptic proteins; reduction of neuroinflammationInsights into neuronal health maintenance
Biochemical ToolInvestigates sulfur amino acid metabolismEnhances understanding of CNS metabolic pathways

Case Studies

  • Neuroprotective Mechanisms
    In a study by Hensley et al., lanthionine ketimine was administered to Tg-AD mice, resulting in significant cognitive improvements and reduced pathology related to Alzheimer's disease. The treatment altered the phosphorylation state of collapsin response mediator protein 2, indicating its role in neuronal signaling pathways .
  • Therapeutic Efficacy
    Another study demonstrated that synthetic derivatives of lanthionine ketimine not only improved cognitive functions but also reduced markers of neuroinflammation. These findings support the development of this compound class as potential treatments for neurodegenerative diseases .
  • Biochemical Investigations
    Research exploring the biochemical properties of lanthionine ketimine has revealed its role in modulating neurotransmitter systems and influencing synaptic plasticity. These insights have opened new avenues for studying brain metabolism and potential interventions in metabolic disorders affecting the CNS .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its reactivity and binding affinity to biological targets. For instance, the compound can inhibit certain enzymes by forming stable complexes with their active sites .

Comparison with Similar Compounds

Thiomorpholine-3,5-dicarboxylic Acid (TMDA)

Structure : A six-membered 1,4-thiomorpholine ring with dicarboxyl groups at positions 3 and 3.
Key Differences :

  • Ring Saturation : TMDA is fully saturated, while the target compound is partially unsaturated (3,4-dihydro).
  • Occurrence: Both are found in human urine and bovine brain, suggesting shared metabolic pathways . Functional Notes: TMDA co-elutes with unknown sulfur-containing compounds in urine, complicating isolation . No direct biological activity has been confirmed for either compound, though TMDA is hypothesized to play a role in sulfur metabolism .

Hexahydro-1,4-thiazepine-3,5-dicarboxylic Acid (Cyclothionine)

Structure : A seven-membered 1,4-thiazepine ring with dicarboxyl groups.
Key Differences :

  • Synthesis: Cyclothionine is enzymatically reduced from unsaturated precursors (e.g., lanthionines) in mammalian tissues, similar to TMDA . Functional Notes: Detected in human urine and brain, its biological role remains uncharacterized .

1,4-Hexahydrothiazepine-3,5-dicarboxylic Acid

Structure : A seven-membered ring with reduced sulfur and two carboxyl groups.
Key Differences :

  • Synthesis : Generated via NaBH₄ reduction of unsaturated precursors or enzymatic pathways .

Ester Derivatives (e.g., 5-Methoxycarbonyl-5,6-dihydro-2H-1,4-thiazine-3-carboxylic Acid)

Structure : Methyl or ethyl esters replace one or both carboxylic acid groups.
Key Differences :

  • Solubility/Reactivity : Esterification enhances lipophilicity, improving membrane permeability for pharmacological applications .
  • Synthesis: Prepared via esterification of the parent acid, often using methanol or ethanol under acidic conditions .

Data Tables

Table 1: Structural and Occurrence Comparison

Compound Name Ring Size Substituents Natural Occurrence Key References
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid 6-membered 3,5-dicarboxylic acids Bovine brain, human urine
TMDA 6-membered 3,5-dicarboxylic acids Human urine, bovine brain
Cyclothionine 7-membered 3,5-dicarboxylic acids Human urine
1,4-Hexahydrothiazepine-3,5-dicarboxylic acid 7-membered 3,5-dicarboxylic acids Synthetic/Enzymatic pathways

Biological Activity

3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid (CAS No. 86360-62-5) is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₇NO₄S
  • Molecular Weight : 189.19 g/mol
  • Melting Point : 190–195 °C (decomposes) .

Biological Activity Overview

The compound is primarily studied for its neuroprotective properties and potential therapeutic effects in neurodegenerative conditions. Specifically, it is noted for its role in modulating pathways associated with neuronal health and cognitive function.

  • Neuroprotection : Research indicates that this compound may exert neuroprotective effects by influencing the levels of neurotrophic factors and reducing oxidative stress in neuronal cells .
  • Modulation of Amyloid Beta : In models of Alzheimer's disease, this compound has been shown to affect amyloid beta (Aβ) accumulation, a hallmark of the disease. It may help in reducing Aβ levels or preventing their aggregation .
  • Influence on Neurogenesis : Studies suggest that it can enhance adult neurogenesis, particularly in the hippocampus, which is crucial for memory and learning .

Case Study 1: Neurogenic Effects in Alzheimer's Models

In a study involving the 3xTg mouse model of Alzheimer's disease, treatment with this compound resulted in significant improvements in neurogenesis markers. The treated mice exhibited increased levels of brain-derived neurotrophic factor (BDNF) and enhanced survival rates of newborn neurons generated during aging .

Case Study 2: Cognitive Function Improvement

Another investigation focused on cognitive performance in the same mouse model demonstrated that administration of this compound led to improvements in attention and memory tasks. The results indicated that the compound might counteract cognitive deficits associated with amyloid pathology .

Data Table: Biological Activities

Biological ActivityObservationsReferences
NeuroprotectionReduced oxidative stress ,
Modulation of Amyloid BetaDecreased Aβ accumulation ,
Enhancement of NeurogenesisIncreased BDNF levels ,
Improvement in Cognitive FunctionEnhanced performance in memory tasks

Q & A

Q. How can TMDA be reliably detected and quantified in biological samples like human urine?

Q. What synthetic routes are available for TMDA, and how is purity optimized?

Methodological Answer: TMDA synthesis typically follows:

  • Cyclocondensation of cysteine derivatives with dicarboxylic acids under reflux conditions .
  • Crystallization from water or ethanol-water mixtures to achieve >95% purity .
  • Characterization via FT-IR (carboxylic O-H stretch at 2500–3000 cm⁻¹), ¹H NMR (thiazine ring protons at δ 3.1–4.2 ppm), and single-crystal XRD .

Q. What structural features of TMDA influence its stability and reactivity?

Q. How does TMDA’s presence in bovine brain and human urine inform its biological role?

Methodological Answer: TMDA is hypothesized to:

  • Act as a sulfur reservoir in sulfur-deficient conditions .
  • Participate in redox regulation via thiol-disulfide exchange, akin to glutathione .
  • Serve as a biomarker for metabolic disorders when urinary levels deviate from baseline (0.5–1.2 µM) .

Q. What spectroscopic techniques are critical for TMDA characterization?

Methodological Answer: Use a combination of:

  • FT-IR : Confirm carboxylic acid (1700–1750 cm⁻¹) and thiazine ring (600–800 cm⁻¹) functional groups.
  • NMR : ¹³C NMR distinguishes carboxyl carbons (δ 170–175 ppm) and ring carbons (δ 35–55 ppm) .
  • XRD : Resolve crystal packing and hydrogen-bonding motifs .

Advanced Research Questions

Q. How can conflicting chromatographic data (e.g., co-eluting impurities) be resolved when analyzing TMDA in complex matrices?

Methodological Answer: Strategies include:

  • Derivatization : Use chiral reagents (e.g., Marfey’s reagent) to separate enantiomers or isobaric compounds .
  • Tandem MS (MS/MS) : Fragment ions (e.g., m/z 145 for TMDA decarboxylation) enhance specificity .
  • Ion mobility spectrometry (IMS) : Differentiate compounds with identical m/z but distinct collision cross-sections .

Q. What computational methods predict TMDA’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Simulate TMDA binding to enzymes like cystathionine β-synthase (PDB: 1CS1) using AutoDock Vina .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model redox potentials .
  • MD simulations : Assess stability of TMDA-protein complexes in aqueous environments (GROMACS) .

Q. How do reaction conditions (pH, solvent) impact TMDA synthesis yield and stereoselectivity?

Q. What strategies validate TMDA’s stability under physiological conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose TMDA to pH 1–9 buffers at 37°C for 48h; monitor via HPLC .
  • Light exposure tests : UV-Vis spectroscopy tracks absorbance shifts (λmax 210 nm) indicative of degradation .
  • Metabolite profiling : Incubate with liver microsomes to identify oxidation byproducts (e.g., sulfoxides) .

Q. How can isotopic labeling (e.g., deuterated TMDA) enhance pharmacokinetic studies?

Methodological Answer:

  • Synthesis of deuterated TMDA : Replace labile protons (e.g., ethyl group in ester derivatives) with deuterium via acid-catalyzed exchange .
  • MS tracking : Use m/z shifts (e.g., +5 for d5-labeled TMDA) to distinguish endogenous vs. exogenous TMDA in metabolic studies .
  • Applications : Quantify tissue distribution and half-life in rodent models using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid
Reactant of Route 2
3,4-Dihydro-2H-1,4-thiazine-3,5-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.